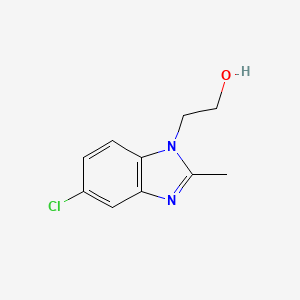![molecular formula C20H27N5O B5691334 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide, also known as EPPA, is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields. EPPA is a small molecule that belongs to the class of pyrimidinecarboxamide derivatives.
Mechanism of Action
The exact mechanism of action of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is not fully understood. However, studies have shown that 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylases, which are involved in cell proliferation and survival. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide also has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is its potential application in cancer research. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of cancer therapies. However, one of the limitations of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research on 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide. One of the most promising directions is the development of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide-based cancer therapies. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of cancer therapies. Another future direction is the study of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide's neuroprotective effects. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide in these fields.
Conclusion:
In conclusion, 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has shown promise in cancer research, as well as in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide, as well as its potential applications in these fields.
Synthesis Methods
The synthesis of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitropyrimidine with ethylamine, followed by the reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 1-(2-phenylethyl)-4-piperidinone in the presence of a coupling reagent to obtain the final product, 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide.
Scientific Research Applications
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has shown potential application in various fields of scientific research. One of the most promising applications of 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide is in the field of cancer research. Studies have shown that 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. 2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(ethylamino)-N-[1-(2-phenylethyl)piperidin-4-yl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-2-21-20-22-14-17(15-23-20)19(26)24-18-9-12-25(13-10-18)11-8-16-6-4-3-5-7-16/h3-7,14-15,18H,2,8-13H2,1H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJTKPXSJMLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
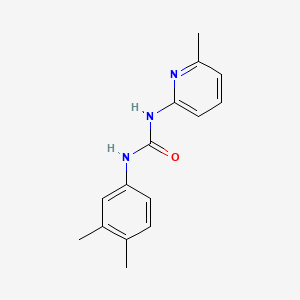
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![9-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691309.png)
![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
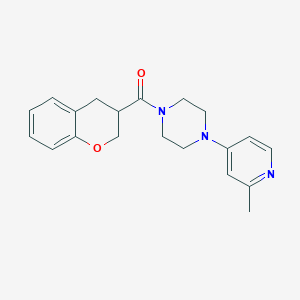
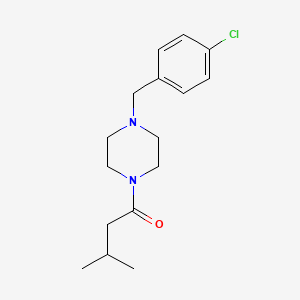
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)
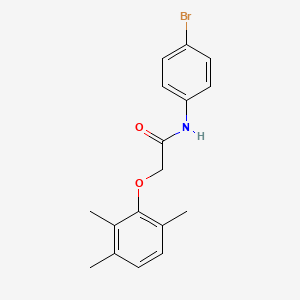
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
